molecular formula C19H36O4 B13870317 (Z)-2,3-dihydroxypropyl hexadec-9-enoate

(Z)-2,3-dihydroxypropyl hexadec-9-enoate

Cat. No.: B13870317
M. Wt: 328.5 g/mol
InChI Key: KVYUBFKSKZWZSV-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is a chemical compound known for its unique structure and properties It is an ester derived from the reaction between 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with hexadec-9-enoic acid. One common method is the use of a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts in the esterification process is gaining popularity due to their specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form carbonyl compounds.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.

    Reduction: Reduction of the ester group results in the formation of 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid.

    Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroxypropyl (Z)-hexadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in lipid metabolism and its potential as a bioactive molecule.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases, which play a crucial role in the breakdown and synthesis of lipids. Additionally, its hydroxyl groups can form hydrogen bonds with other molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar in structure but with a longer carbon chain.

    2,3-Dihydroxypropyl (Z)-tetradec-9-enoate: Similar in structure but with a shorter carbon chain.

Uniqueness

2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications.

Properties

IUPAC Name

2,3-dihydroxypropyl hexadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUBFKSKZWZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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